molecular formula C18H25NO6 B14814635 (1R,3'S,4S,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione

(1R,3'S,4S,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione

Cat. No.: B14814635
M. Wt: 351.4 g/mol
InChI Key: IAPHXJRHXBQDQJ-UTBNMBCDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jacobine involves several steps, starting from basic organic compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of Jacobine .

Industrial Production Methods: Industrial production of Jacobine is less common due to its toxic nature. extraction from natural sources, such as Senecio plants, is a primary method. This involves harvesting the plants, followed by extraction and purification processes to isolate Jacobine .

Chemical Reactions Analysis

Types of Reactions: Jacobine undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions .

Major Products: The major products formed from these reactions include Jacobine N-oxide and other derivatives that may have different biological activities and toxicities .

Comparison with Similar Compounds

  • Senecionine
  • Retrorsine
  • Monocrotaline
  • Lasiocarpine
  • Heliotrine

Jacobine’s unique structure and reactivity make it a compound of significant interest in various fields of scientific research.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(1R,3'S,4S,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione

InChI

InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10?,11-,13+,14+,17+,18-/m0/s1

InChI Key

IAPHXJRHXBQDQJ-UTBNMBCDSA-N

Isomeric SMILES

C[C@H]1[C@@]2(O1)CC([C@@](C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC2=O)(C)O)C

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O

Origin of Product

United States

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